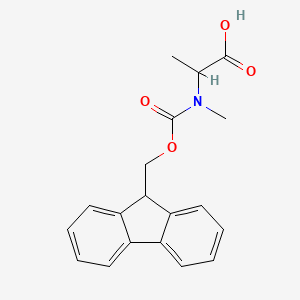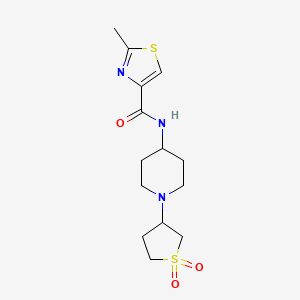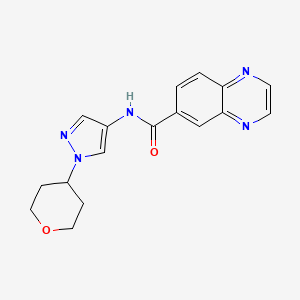
(4-((2,4-Diméthylphényl)amino)-6-fluoroquinoléin-3-yl)(pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24FN3O and its molecular weight is 377.463. The purity is usually 95%.
BenchChem offers high-quality (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Dérivés de la pipéridine: Le composé appartient à la famille de la pipéridine, qui joue un rôle crucial dans la conception de médicaments. Les chercheurs ont étudié ses dérivés pour leurs applications pharmaceutiques potentielles .
- Inhibiteurs compétitifs de l'ATP: L'optimisation de la substitution lipophile a conduit à des inhibiteurs compétitifs de l'ATP, nanomolaires. Ces composés inhibent sélectivement la PKB (protéine kinase B) par rapport aux kinases étroitement liées comme la PKA .
- Pipéridines synthétiques: Les scientifiques ont exploré les pipéridines synthétiques pour leur activité biologique. Ces composés servent de blocs de construction pour le développement de médicaments .
- Pipéridines naturelles: Les produits naturels contenant des motifs pipéridine ont également été étudiés. Leurs propriétés pharmacologiques et leur potentiel en tant que pistes de médicaments ont été étudiés .
- Synthèse rapide et rentable: Les chercheurs visent à développer des méthodes efficaces pour synthétiser des pipéridines substituées. Les nouvelles approches incluent la cyclisation, la cycloaddition, l'annulation et les réactions multicomposantes .
- Stratégies de fonctionnalisation: Des revues ont couvert des méthodes spécifiques pour la synthèse et la fonctionnalisation de la pipiridine .
- Cycle pipéridine: L'hétérocycle pipéridine à six chaînons, contenant un azote et cinq atomes de carbone, est répandu dans les structures pharmaceutiques. Sa synthèse reste un axe de recherche clé en chimie organique .
- Agents anticancéreux: Les chercheurs explorent le potentiel des composés contenant de la pipéridine comme agents anticancéreux. Leurs structures uniques peuvent offrir de nouvelles voies thérapeutiques .
- Troubles neurologiques: Des recherches sur les molécules à base de pipéridine pour traiter les maladies neurologiques sont en cours .
Chimie médicinale et conception de médicaments
Activité biologique et pharmacologie
Méthodes de synthèse chimique
Chimie hétérocyclique
Thérapeutiques potentiels
Propriétés
IUPAC Name |
[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-6-8-20(16(2)12-15)26-22-18-13-17(24)7-9-21(18)25-14-19(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNDFYVZOYYNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)
![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B2394558.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)



![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
